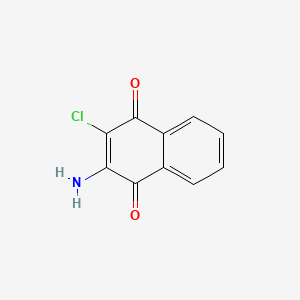
Quinoclamine
Cat. No. B1680399
Key on ui cas rn:
2797-51-5
M. Wt: 207.61 g/mol
InChI Key: OBLNWSCLAYSJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06262095B1
Procedure details


To a solution of 5.0 g (24 mmol) of 2-amino-3-chloro-1,4-dihydro-1,4-dioxonaphthalene in 80 mL of dichloromethane, one adds, with protection from light and at ambient temperature, 16 mL (120 mmol) of 4-methoxybenzoic acid chloride, then 0.003 mL of concentrated sulfuric acid. After 3 h of reflux, the reaction mixture is evaporated to dryness; the black oily residue obtained is redissolved in 300 mL of dichloromethane, washed with a solution of 10N sodium hydroxide, then with water, and finally dried over calcium chloride. The product is then purified on a flash column (support: silica 6-35 mm; conditioning: heptane; eluant: dichloromethane/heptane, 60/40), to produce 4.1 g of 4,9-dihydro-4,9-dioxo-2-(4-methoxyphenyl)-naphtho[2,3-d]oxazole in the form of yellow-orangish crystals after recrystallization and color removal with animal charcoal.





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:14])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Cl)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.S(=O)(=O)(O)O>ClCCl>[O:14]=[C:3]1[C:2]2[N:1]=[C:21]([C:20]3[CH:24]=[CH:25][C:17]([O:16][CH3:15])=[CH:18][CH:19]=3)[O:22][C:11]=2[C:10](=[O:13])[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.003 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 3 h of reflux
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the black oily residue obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a solution of 10N sodium hydroxide
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with water, and finally dried over calcium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is then purified on a flash column (support: silica 6-35 mm; conditioning: heptane; eluant: dichloromethane/heptane, 60/40)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=2C=CC=CC2C(C2=C1N=C(O2)C2=CC=C(C=C2)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.1 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
